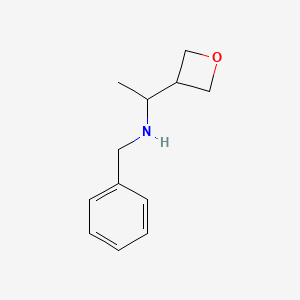

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-benzyl-1-(oxetan-3-yl)ethanamine |

InChI |

InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

BFFKCSFYUOMVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of N Benzyl 1 Oxetan 3 Yl Ethan 1 Amine

Mechanistic Investigations of Amine Formation and Interconversion

The formation of the secondary amine, N-Benzyl-1-(oxetan-3-YL)ethan-1-amine, is primarily achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.

Detailed Analysis of Reductive Amination Mechanisms

Reductive amination is a cornerstone of amine synthesis, proceeding in a two-step sequence. byu.edu First, a carbonyl compound, such as a ketone or aldehyde, reacts with a primary or secondary amine under slightly acidic conditions (pH ~5) to form an imine intermediate. youtube.com This is a reversible, acid-catalyzed reaction where water is eliminated. libretexts.org The imine is often not isolated.

In the second step, a reducing agent present in the reaction mixture reduces the imine to an amine. byu.edumasterorganicchemistry.com A key advantage of this method is its control; unlike direct alkylation of amines which can lead to multiple alkylations, reductive amination allows for the controlled installation of a single alkyl group. masterorganicchemistry.com

For the synthesis of this compound, the likely precursors are 1-(oxetan-3-yl)ethan-1-one (B1431856) and benzylamine (B48309). The reaction involves the nucleophilic attack of benzylamine on the carbonyl carbon of the ketone, followed by dehydration to form the corresponding imine. This imine is then reduced to the final secondary amine product.

Several reducing agents can be employed for this transformation. youtube.com Sodium cyanoborohydride (NaBH3CN) is a particularly effective choice as it is mild enough to not reduce the initial ketone but is capable of selectively reducing the iminium ion formed in situ. youtube.commasterorganicchemistry.com This allows for a "one-pot" procedure where the ketone, amine, and reducing agent are all present in the same reaction vessel. youtube.com Other reducing agents like sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation can also be used. masterorganicchemistry.comyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity | Notes |

| Sodium Cyanoborohydride (NaBH3CN) | Reduces imines/iminium ions selectively over ketones/aldehydes. youtube.commasterorganicchemistry.com | Allows for one-pot reactions. youtube.com Can produce toxic cyanide byproducts. byu.edu |

| Sodium Borohydride (NaBH4) | Can reduce aldehydes and ketones. youtube.com | Typically added after imine formation in a two-step process. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective for reductive amination. | Ineffective with some hindered ketones. byu.edu |

| Catalytic Hydrogenation (e.g., H2/Pd) | Reduces C=N and can also reduce other functional groups. youtube.com | Not suitable for molecules with functional groups sensitive to hydrogenation. byu.edu |

| Benzylamine-borane | Effective for reductive amination. byu.edu | A stable complex that can be used in various solvents. byu.edu |

Nucleophilic Attack Mechanisms of Amine Moieties in Related Transformations

The nitrogen atom in an amine possesses a lone pair of electrons, making it a nucleophile. chemistryguru.com.sgstudymind.co.uk The reactivity of an amine as a nucleophile is central to many organic transformations, including alkylation and acylation reactions. fiveable.me

Alkylation: Amines can act as nucleophiles and attack alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction. fiveable.me For a secondary amine like this compound, this reaction would involve the nitrogen's lone pair attacking the electrophilic carbon of an alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation would yield a tertiary amine. fiveable.me

Acylation: Secondary amines react with acyl chlorides or anhydrides via nucleophilic acyl substitution to form N,N-disubstituted amides. fiveable.me The reaction mechanism involves the nucleophilic amine attacking the carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride). fiveable.me

The nucleophilicity of an amine is influenced by several factors. Generally, nucleophilicity increases with basicity. masterorganicchemistry.com However, bulky substituents on the nitrogen can sterically hinder its approach to an electrophile, thereby reducing its nucleophilicity. masterorganicchemistry.com

Reactivity Profiles of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide (oxirane). nih.gov This strain makes the oxetane ring susceptible to ring-opening reactions.

Ring-Opening Reactions of Oxetanes in Synthetic Contexts

The high ring strain of oxetanes is a driving force for ring-opening reactions, which can be initiated by various nucleophiles and electrophiles. radtech.orgtandfonline.com These reactions typically proceed via cleavage of one of the C-O bonds.

Under acidic conditions or in the presence of a Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. tandfonline.com The nucleophile then attacks one of the α-carbon atoms, leading to ring opening. For asymmetrically substituted oxetanes, the regioselectivity of the attack depends on the specific reaction conditions and the nature of the substituents.

A wide array of nucleophiles can participate in oxetane ring-opening reactions, including: tandfonline.com

Halides: In the presence of an acid, halides can open the oxetane ring to form halo alcohols.

Alcohols and Water: These can act as nucleophiles to produce diols or ether-alcohols.

Amines: Amines can open the oxetane ring to yield amino alcohols.

Organometallic Reagents: Reagents like Grignards or organolithiums can open the ring to form new carbon-carbon bonds. tandfonline.com

The synthetic utility of these reactions is vast, providing access to a variety of 1,3-difunctionalized compounds. tandfonline.comtandfonline.com

Stability Considerations of Oxetane-Carboxylic Acid Precursors

Oxetane-carboxylic acids are valuable building blocks in medicinal chemistry. acs.org However, studies have revealed that some oxetane-carboxylic acids can be unstable, undergoing spontaneous isomerization into lactones, especially upon storage at room temperature or with mild heating. acs.orgthieme-connect.com This rearrangement involves an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto one of the oxetane's α-carbons, leading to ring opening and formation of a new, more stable five- or six-membered lactone ring. ic.ac.uk

The stability of an oxetane-carboxylic acid is influenced by its substitution pattern. acs.orgthieme-connect.com

Table 2: Factors Influencing the Stability of Oxetane-Carboxylic Acids

| Factor | Effect on Stability | Rationale |

| Bulky Substituents | Increased Stability acs.orgthieme-connect.com | Steric hindrance may disfavor the intramolecular cyclization required for isomerization. |

| Conformational Rigidity | Increased Stability thieme-connect.com | A rigid structure may lock the molecule in a conformation that is not conducive to the isomerization reaction. |

| Fluorine Substituents | Increased Stability thieme-connect.com | The electron-withdrawing nature of fluorine may destabilize the transition state of the isomerization. |

| Zwitterionic Structures | Increased Stability acs.org | The charge separation in zwitterions may reduce the nucleophilicity of the carboxylate oxygen. |

This inherent instability is a critical consideration in synthetic planning, as it can significantly impact reaction yields and the purity of the desired products. acs.org It is often recommended to store these compounds as their corresponding esters or salts to prevent this unwanted rearrangement. thieme-connect.com

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers several sites for further chemical modification, primarily at the secondary amine and the benzyl (B1604629) group.

The secondary amine functionality can be readily alkylated or acylated as previously discussed (see Section 3.1.2). For instance, reaction with an alkyl halide would yield a tertiary amine, while reaction with an acyl chloride would produce an N,N-disubstituted amide. fiveable.me

The benzyl group is another key site for functionalization. The N-benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation (hydrogenolysis). This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, cleaving the C-N bond and yielding the corresponding primary amine, 1-(oxetan-3-yl)ethan-1-amine (B2659704), and toluene (B28343). This debenzylation is a common strategy in protecting group chemistry.

Furthermore, the aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, alkyl groups) onto the phenyl ring. The specific conditions for these reactions would need to be chosen carefully to avoid unwanted side reactions with the other functional groups present in the molecule.

Formation of Amide Derivatives

The secondary amine functionality of this compound allows for the straightforward formation of N-substituted amide derivatives. This is a fundamental transformation in organic synthesis, typically achieved through reaction with acylating agents such as acid chlorides or acid anhydrides. orgoreview.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride or carboxylate) is expelled, regenerating the carbonyl group and forming the stable amide bond. orgoreview.com

The general stability of the oxetane ring under neutral or basic conditions, which are often employed for acylation, suggests that this transformation can be carried out selectively at the amine group without compromising the integrity of the four-membered ether ring. acs.orgchemrxiv.org The use of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, is common to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgoreview.com

Table 1: Common Acylating Agents for Amide Formation

| Acylating Agent | General Structure | Leaving Group | Typical Conditions |

| Acid Chloride | R-COCl | Cl⁻ | Base (e.g., pyridine, Et₃N), aprotic solvent |

| Acid Anhydride (B1165640) | (R-CO)₂O | R-COO⁻ | Often requires heating or a catalyst |

| Carboxylic Acid | R-COOH | H₂O | Coupling agent (e.g., DCC, HATU), base |

This table presents generalized information on amide formation reactions.

Research on the acetylation of amines with acetic anhydride has shown that the reaction can proceed efficiently, sometimes even without a catalyst, although heating may be required. mdpi.com For more complex substrates or milder conditions, coupling agents are employed to activate the carboxylic acid for amidation. acs.org

Advanced N-Alkylation and Acylation Reactions

Further functionalization of the nitrogen atom in this compound can be achieved through N-alkylation and more advanced acylation reactions to yield tertiary amines and specialized amides, respectively.

N-Alkylation: The introduction of an additional alkyl group to the secondary amine nitrogen leads to the formation of a tertiary amine. This is commonly achieved by reacting the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine acts as the nucleophile. To prevent the formation of undesired quaternary ammonium salts as a by-product, the use of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) is often preferred. researchgate.net Another modern approach involves the direct N-alkylation using alcohols, which can be facilitated by ruthenium or other transition metal catalysts. nih.gov These catalytic methods are often more atom-economical and environmentally benign.

The oxetane moiety is generally tolerant to the conditions used for N-alkylation, particularly when strong acids are avoided. chemrxiv.org The choice of reaction conditions, such as the nature of the alkylating agent and the base, can be optimized to achieve high yields of the desired tertiary amine.

Advanced Acylation: Beyond simple amides, the amine can be acylated with more complex reagents to introduce specific functionalities. For instance, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would yield sulfonamides. The protection of amine groups as carbamates, for example by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl), is a common strategy in multi-step synthesis to temporarily mask the nucleophilicity and basicity of the amine. researchgate.net These protecting groups can be selectively removed under specific conditions later in the synthetic sequence.

Table 2: Examples of N-Alkylation and Advanced Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |

| N-Alkylation | Benzyl bromide (BnBr) | Tertiary Amine |

| N-Acylation (Sulfonamide) | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| N-Acylation (Carbamate) | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine |

This table provides illustrative examples of N-alkylation and advanced acylation reactions applicable to secondary amines.

Catalytic Transformations Involving the Amine Group

The amine group in this compound can participate in a variety of catalytic transformations, enabling the construction of more complex molecular architectures.

Oxidative Coupling: The oxidation of benzylamines can lead to the formation of imines. This transformation can be achieved using various oxidizing agents. Electrochemical methods offer a green alternative, avoiding the need for metal catalysts or external oxidants. beilstein-journals.org In some cases, the initially formed imine can undergo further reactions.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to be effective for the reductive N-alkylation of secondary amides using hydrosilanes, which could be a potential transformation pathway for amide derivatives of the title compound. organic-chemistry.org By carefully selecting the hydrosilane and catalyst loading, it is possible to selectively produce either secondary or tertiary amines. organic-chemistry.org

Lewis Acid Catalysis and Oxetane Ring-Opening: While the oxetane ring is relatively stable, it can be activated by Lewis acids. nih.gov This can lead to intramolecular cyclization or ring-opening reactions. For example, 3-amido oxetanes have been shown to undergo smooth intramolecular cyclization in the presence of In(OTf)₃ to form oxazolines. nih.gov This reactivity highlights a potential pathway for transforming derivatives of this compound into different heterocyclic systems. It is important to note that under strongly acidic conditions or in the presence of certain nucleophiles, the strained oxetane ring is susceptible to ring-opening reactions. acs.orgwikipedia.org

Kinetic and Thermodynamic Aspects of this compound Transformations

Kinetics of Amine Reactions: The kinetics of the addition of benzylamines to activated alkenes, such as β-nitrostyrenes, have been investigated. researchgate.netrsc.orgrsc.org These studies often reveal that the reactions can proceed through both uncatalyzed and catalyzed pathways. researchgate.netrsc.org The rates of these reactions are influenced by the electronic nature of substituents on both the benzylamine and the alkene. Kinetic isotope effects, using deuterated benzylamines, have been employed to elucidate the mechanism, often suggesting a concerted process where proton transfer occurs simultaneously with the nucleophilic attack. researchgate.netrsc.org For the oxidation of substituted benzylamines, a substantial kinetic isotope effect has been observed, confirming the cleavage of an α-C-H bond in the rate-determining step and suggesting a hydride-ion transfer mechanism. ias.ac.in

The puckering of the oxetane ring, with a reported angle of about 8.7°, contributes to its ring strain of approximately 25.5 kcal/mol. beilstein-journals.org This inherent strain is a key thermodynamic factor in its potential ring-opening reactions. While kinetically stable under many conditions, this stored energy provides a thermodynamic driving force for reactions that relieve the ring strain. beilstein-journals.orgacs.org

Spectroscopic Characterization and Advanced Analytical Methodologies for N Benzyl 1 Oxetan 3 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Benzyl-1-(oxetan-3-YL)ethan-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and StereochemistryTo confirm the precise atomic connectivity and elucidate the stereochemistry, several 2D NMR experiments would be essential.researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the ethyl chain and the oxetane (B1205548) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. columbia.edulibretexts.org

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a vital analytical technique used to confirm the molecular weight and elemental composition of a compound, as well as to assess its purity. nih.gov

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

The separation and quantification of this compound in various matrices are critical for purity assessment, reaction monitoring, and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques frequently employed for the analysis of structurally related N-benzyl amines and heterocyclic compounds. While specific, validated methods for this compound are not extensively documented in publicly available literature, established methodologies for analogous compounds provide a strong basis for developing effective separation and quantification protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound due to the compound's polarity and UV-active benzyl (B1604629) group. Both reversed-phase and chiral chromatography are applicable for its analysis.

Reversed-Phase HPLC (RP-HPLC):

RP-HPLC is the most common mode for the analysis of N-benzyl amines. Separation is typically achieved on a non-polar stationary phase, such as C18 or C8, with a polar mobile phase. The presence of the basic amine group in this compound can lead to peak tailing on standard silica-based columns due to interactions with residual silanol (B1196071) groups. To mitigate this, mobile phase modifiers like triethylamine (B128534) (TEA) or an acidic buffer are often employed to ensure good peak shape and reproducibility. Detection is commonly performed using a UV detector, leveraging the aromatic ring of the benzyl group, typically around 210-220 nm.

A hypothetical RP-HPLC method for the analysis of this compound could be developed based on methods for other benzylamines. sielc.com For instance, a method for separating benzylamine (B48309), benzonitrile, and toluene (B28343) utilized a Primesep A column with a mobile phase of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 210 nm. sielc.com Another study on the simultaneous determination of tolfenamic acid and benzyl alcohol used a Hypersil BDS C18 column with a mobile phase of acetonitrile and 50mM triethylamine (70:30, v/v) and UV detection at 220 nm. austinpublishinggroup.com

Interactive Data Table: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA | Methanol:0.02 M Phosphate Buffer pH 7.0 (70:30) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 215 nm | Diode Array Detector (DAD) at 210 nm |

| Injection Volume | 10 µL | 20 µL |

| Expected Retention Time | 4-6 minutes | 5-8 minutes |

Chiral HPLC:

Given the stereocenter at the carbon atom attached to the nitrogen and the oxetane ring, this compound can exist as enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and pharmacological studies. Chiral HPLC using a chiral stationary phase (CSP) is the preferred method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of N-benzyl amine enantiomers. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of an acidic or basic modifier can significantly improve resolution. nih.gov For example, the enantiomeric separation of N-benzyl-α-methyl-benzylamine was successfully achieved on an amylose tris(3,5-dimethylphenylcarbamate) CSP with a mobile phase of n-hexane/2-propanol and trifluoroacetic acid (TFA) as an additive. nih.gov

Interactive Data Table: Potential Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10) with 0.1% DEA | n-Hexane:Ethanol (85:15) with 0.1% TFA |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of amines, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and low response. Therefore, derivatization is a common strategy to improve its chromatographic properties.

Derivatization in GC:

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and alkylating agents. For heterocyclic aromatic amines, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has proven effective for GC-MS analysis. doi.orgnih.gov This one-step reaction produces derivatives with characteristic mass spectra, facilitating quantification at low levels. doi.orgnih.gov

Another approach is benzylation, which can be useful for low-molecular-weight amines to increase their molecular weight and improve their GC-MS profiles. osti.gov

Illustrative GC-MS Parameters (Post-Derivatization):

A hypothetical GC-MS method for the silylated derivative of this compound is outlined below.

Interactive Data Table: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 270 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

The selection of the optimal chromatographic technique and conditions will depend on the specific analytical goal, whether it is routine purity testing, enantiomeric purity determination, or trace-level quantification in a complex matrix. Method development and validation are essential to ensure the accuracy, precision, and reliability of the analytical results for this compound.

Computational Chemistry and Theoretical Studies on N Benzyl 1 Oxetan 3 Yl Ethan 1 Amine

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms. For a molecule like N-Benzyl-1-(oxetan-3-YL)ethan-1-amine, these calculations can map out the potential energy surface for various reactions, identifying the most probable pathways and the structures of transient intermediates and transition states.

A common reaction involving amines is N-alkylation. Theoretical studies on the N-alkylation of similar amine compounds with agents like benzyl (B1604629) bromide have been performed to understand the regioselectivity and reaction kinetics. Such studies typically involve calculating the energies of reactants, products, and transition states. For instance, in a hypothetical reaction pathway analysis for the formation of this compound from 1-(oxetan-3-yl)ethan-1-amine (B2659704) and a benzylating agent, DFT calculations could be employed to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Another area of investigation is the interaction with small molecules, such as carbon dioxide. DFT modeling has been extensively used to study the reaction pathways of CO2 with various amines, leading to the formation of carbamates or bicarbonates. These studies calculate the Gibbs free energies of the products and the activation barriers for different proposed mechanisms, such as the zwitterion mechanism or a base-catalyzed hydration mechanism.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-(oxetan-3-yl)ethan-1-amine + Benzyl Bromide | 0.00 |

| Transition State | SN2 transition state structure | +25.3 |

| Products | This compound + HBr | -15.8 |

Note: The data in this table is illustrative and based on typical values for similar amine alkylation reactions. It does not represent experimentally or computationally verified data for this specific reaction.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is complex, with several rotatable bonds that give rise to multiple conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each point.

Computational methods like ab initio electronic structure theory and DFT can be used to generate potential energy surfaces and identify the stable conformers. The relative energies of these conformers are important for understanding the molecule's properties and how it interacts with other molecules, such as biological receptors or catalysts. For chiral molecules like this compound, which has a stereocenter at the carbon bearing the amine and oxetane (B1205548) groups, computational methods can also help in predicting the stereochemical outcome of its synthesis.

Table 2: Illustrative Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -175 | 65 | 0.00 |

| 2 | 68 | 63 | +0.85 |

| 3 | -65 | -62 | +1.20 |

| 4 | 178 | -64 | +1.55 |

Note: The data in this table is hypothetical and intended to illustrate the typical energy differences between conformers of similar molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These theoretical predictions are invaluable for assigning the peaks in experimental NMR spectra, especially for complex molecules with many non-equivalent atoms.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculations help in assigning the absorption bands in an experimental FT-IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of C-N, C-O, N-H, and aromatic C-H bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (benzyl C1) | 139.5 ppm | 139.2 ppm |

| ¹H NMR (CH-N) | 3.95 ppm | 3.92 ppm |

| FT-IR (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| UV-Vis (λmax) | 258 nm | 260 nm |

Note: This table contains illustrative data to show the typical agreement between predicted and experimental spectroscopic values for similar organic molecules.

Molecular Modeling of Interactions with Catalytic Systems

Molecular modeling plays a crucial role in understanding and optimizing catalytic processes. For the synthesis of this compound, which could be formed through reactions like reductive amination or N-alkylation, catalysts are often employed.

Computational studies can model the interaction of the substrates and the product with the catalyst. For instance, in a copper-catalyzed aza-Friedel–Crafts reaction to produce chiral benzylamines, DFT has been used to rationalize the observed enantioselectivity by modeling the transition states where the substrate is bound to the chiral copper-ligand complex.

Similarly, if this compound were to be used as a ligand in a catalytic system, molecular modeling could predict its binding mode and affinity to a metal center. The electronic and steric properties of the amine, influenced by both the benzyl and the oxetanylmethyl groups, would be key factors in determining its effectiveness as a ligand. The oxetane oxygen, with its lone pairs of electrons, could also participate in coordinating to the catalyst, a possibility that can be explored through computational modeling. These models provide insights that can guide the rational design of more efficient and selective catalytic systems.

Applications and Synthetic Utility of N Benzyl 1 Oxetan 3 Yl Ethan 1 Amine in Organic Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

The primary reactivity of N-Benzyl-1-(oxetan-3-yl)ethan-1-amine stems from the nucleophilicity of its secondary amine nitrogen. This allows the molecule to readily participate in a variety of bond-forming reactions, serving as a cornerstone for the assembly of more complex molecular frameworks. The presence of the oxetanyl-ethyl substituent introduces unique steric and electronic properties that can influence reaction outcomes, while the benzyl (B1604629) group can be retained in the final product or removed at a later synthetic stage. A common method for deprotection involves catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst), which cleaves the benzyl group to reveal the primary amine, 1-(oxetan-3-yl)ethan-1-amine (B2659704), for further functionalization. commonorganicchemistry.com

The secondary amine of this compound serves as a key nitrogen source for the construction of various nitrogen-containing heterocyclic systems.

Imidazoles: Imidazole (B134444) rings are core structures in many pharmaceuticals. google.com N-benzyl amines are common precursors in their synthesis. google.com this compound can be utilized in multicomponent reactions to form highly substituted imidazoles. For instance, in reactions that typically condense an aldehyde, an amine, and a third component, this compound can serve as the amine source, directly installing the N-[1-(oxetan-3-yl)ethyl] moiety onto the imidazole ring. While many syntheses form N-benzyl imidazoles, the title compound would analogously yield N-[1-(oxetan-3-yl)ethyl]-substituted products after a debenzylation step, or directly incorporate the entire N-benzyl-N-[1-(oxetan-3-yl)ethyl] group in certain synthetic routes.

Benzimidazoles: Benzimidazoles are a privileged scaffold in medicinal chemistry. nih.govmdpi.comresearchgate.netnih.gov A primary route to their synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netresearchgate.net this compound can be incorporated into benzimidazole (B57391) structures through several strategies. For example, methods involving the Pd-catalyzed reaction of aromatic formamidines with primary amines could utilize the debenzylated form of the title compound. nih.gov In other approaches, spirocyclic oxetanes have been successfully fused to a benzimidazole core through oxidative cyclization of an o-cycloalkylaminoacetanilide intermediate. mdpi.com This suggests the feasibility of incorporating the oxetane-amine structure into such bicyclic systems. A direct synthesis of 1-benzyl-2-phenyl-benzimidazole can be achieved via microwave-assisted condensation of o-phenylenediamine and excess benzaldehyde, indicating that benzyl-substituted amines are readily integrated. mdpi.com

Pyrimidines: The pyrimidine (B1678525) ring is another fundamental heterocycle in biologically active compounds. nih.gov The classical Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com More modern approaches allow for the incorporation of diverse amine fragments. This compound can be used as a nucleophile to displace a leaving group (e.g., a halogen) on a pre-formed pyrimidine ring. This is a common strategy for producing N-substituted aminopyrimidines. acs.org For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized by reacting a dichloropyrimidine with the appropriate benzylamine (B48309). acs.org Similarly, multi-step syntheses have been developed to produce novel N-benzyl-dihydrofuro[3,4-d]pyrimidine derivatives. nih.gov These precedents demonstrate that the this compound scaffold can be readily incorporated into pyrimidine-based targets.

| Reactant 1 | Reactant 2 | Heterocycle Formed | Plausible Conditions |

| 2,4-Dichloropyrimidine | This compound | Pyrimidine | Et₃N, DMF, 100 °C acs.org |

| o-Phenylenediamine | 1-(Oxetan-3-yl)ethan-1-one (B1431856), Benzyl alcohol | Benzimidazole | Oxidative cyclization conditions |

| Glyoxal, Formaldehyde | This compound | Imidazole | Acid or base catalysis |

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, crucial for the preparation of peptides, polymers, and pharmaceuticals. This compound, as a secondary amine, is an excellent nucleophile for the synthesis of N,N-disubstituted amides.

The most common methods involve the reaction of the amine with an activated carboxylic acid derivative. This can include:

Acid Chlorides: Reaction with an acid chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, provides a rapid and high-yielding route to the corresponding amide. walisongo.ac.id

Acid Anhydrides: Similar to acid chlorides, anhydrides react readily with the amine to form the amide and a carboxylate salt.

Coupling Reagents: For direct condensation with a carboxylic acid, a variety of coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) activate the carboxylic acid for nucleophilic attack by the amine. walisongo.ac.idorgsyn.org This method is particularly useful for sensitive substrates where the generation of a harsh acid chloride is undesirable.

These reactions would yield N-benzyl-N-[1-(oxetan-3-yl)ethyl]amides, incorporating the unique structural features of the starting amine into the final amide product. researchgate.net

| Amine | Acylating Agent | Coupling Method | Plausible Product |

| This compound | Benzoyl Chloride | Base (e.g., Et₃N), CH₂Cl₂ | N-Benzyl-N-[1-(oxetan-3-yl)ethyl]benzamide |

| This compound | Acetic Anhydride (B1165640) | Heat or base catalysis | N-Benzyl-N-[1-(oxetan-3-yl)ethyl]acetamide |

| This compound | Hydrocinnamic Acid | Coupling Agent (e.g., HATU), DIPEA, DMF walisongo.ac.id | N-Benzyl-N-[1-(oxetan-3-yl)ethyl]-3-phenylpropanamide |

Strategies for Incorporating the Oxetane-Amine Moiety into Novel Molecular Architectures

The oxetane-amine structural unit is a valuable pharmacophore, and strategies to incorporate it rely on the reactivity of this compound or its precursors.

One primary strategy involves the synthesis of the target amine from simpler building blocks . A logical synthetic route to this compound itself is the reductive amination of 1-(oxetan-3-yl)ethan-1-one with benzylamine, using a reducing agent like sodium triacetoxyborohydride (B8407120). This approach constructs the key C-N bond and assembles the entire moiety in a single step. Similar reductive aminations using oxetan-3-one are well-established for creating oxetane-containing amine scaffolds. acs.org

A second, highly versatile strategy involves the use of this compound as a platform for further modification . The N-benzyl group serves as a protecting group that can be selectively removed. commonorganicchemistry.com Catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) is a standard method for cleaving the benzyl group to yield the corresponding primary amine, 1-(oxetan-3-yl)ethan-1-amine. commonorganicchemistry.comorganic-chemistry.org This unmasked primary amine is a powerful synthetic intermediate that can undergo a wide array of subsequent reactions, including:

Acylation to form amides.

Reductive amination with other aldehydes or ketones to form new secondary or tertiary amines.

Nucleophilic substitution reactions.

Participation in the construction of new heterocyclic rings.

This debenzylation strategy effectively allows the "1-(oxetan-3-yl)ethan-1-amine" core to be transferred and integrated into a much broader range of complex molecular architectures.

Development of New Reactions and Methodologies Enabled by this Compound's Structure

The unique structural combination within this compound offers potential for the development of novel synthetic methodologies. The compound possesses a stereocenter at the carbon atom attached to the nitrogen, the benzyl group, and the oxetane (B1205548). This inherent chirality could be exploited in asymmetric synthesis.

The N-benzyl group, in concert with the adjacent chiral center, could act as a chiral auxiliary or directing group, influencing the stereochemical outcome of reactions at other parts of the molecule. Furthermore, the oxetane ring itself introduces specific steric and electronic properties. While generally stable, the ring strain of the oxetane could be harnessed to facilitate ring-opening reactions under specific, typically strongly acidic, conditions. This provides a potential latent reactive site that is orthogonal to the more common reactivity of the amine.

The development of methodologies that leverage the interplay between the chiral amine center, the bulky N-benzyl group, and the polar, three-dimensional oxetane ring could lead to new stereoselective transformations for creating complex, drug-like molecules with precisely controlled three-dimensional structures.

Future Research Directions and Perspectives for N Benzyl 1 Oxetan 3 Yl Ethan 1 Amine

Exploration of Unconventional Synthetic Pathways

The synthesis of N-Benzyl-1-(oxetan-3-YL)ethan-1-amine presents an intriguing challenge due to the inherent ring strain of the oxetane (B1205548) moiety and the need for stereocontrol at the chiral center. While conventional methods like reductive amination of 1-(oxetan-3-yl)ethan-1-one (B1431856) with benzylamine (B48309) could be a starting point, future research should focus on more innovative and efficient strategies.

One promising avenue is the development of catalytic C-H amination methods. Direct functionalization of an ethyl-substituted oxetane at the benzylic-like position with a nitrogen source would be a highly atom-economical approach. This could involve transition-metal catalysts, such as those based on rhodium or iridium, which are known to facilitate such transformations.

Another area ripe for exploration is the use of flow chemistry . Continuous flow reactors could offer enhanced control over reaction parameters, such as temperature and pressure, which is particularly beneficial when dealing with strained ring systems like oxetanes. This could lead to higher yields, improved safety profiles, and easier scalability compared to traditional batch synthesis.

Furthermore, biocatalytic approaches using engineered enzymes, such as transaminases, could offer unparalleled stereoselectivity in the synthesis of the chiral amine. This would be a significant advancement, as the biological activity of such molecules is often highly dependent on their stereochemistry.

A summary of potential unconventional synthetic routes is presented in Table 1.

Table 1: Potential Unconventional Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Amination | High atom economy, direct functionalization | Development of selective catalysts, optimization of reaction conditions |

| Flow Chemistry | Enhanced process control, improved safety and scalability | Reactor design, optimization of flow parameters |

Advanced Mechanistic Elucidation of Complex Transformations

The reactivity of this compound is expected to be dominated by the interplay between the nucleophilic amine and the strained oxetane ring. The oxetane moiety can undergo ring-opening reactions under various conditions (acidic, basic, or with nucleophiles), which could be a key feature in its potential applications.

Future research should focus on a deep mechanistic understanding of these transformations. For instance, computational modeling and density functional theory (DFT) calculations could be employed to predict the most likely pathways for ring-opening and to understand the influence of the N-benzyl group on the reactivity of the oxetane.

In-situ spectroscopic techniques , such as ReactIR or process NMR, could be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction networks. This would be particularly valuable for understanding the kinetics and thermodynamics of transformations involving this molecule.

A key area of investigation would be the regio- and stereoselectivity of oxetane ring-opening . The outcome of these reactions will be highly dependent on the nature of the attacking nucleophile and the reaction conditions. A thorough understanding of these factors is crucial for harnessing the synthetic potential of this compound as a building block for more complex molecules.

Innovative Applications in Material Science or other Chemical Disciplines

The unique structural features of this compound open up possibilities for its application in various fields beyond traditional medicinal chemistry.

In material science , the oxetane ring could serve as a latent reactive group for the development of novel polymers. Cationic ring-opening polymerization of the oxetane moiety could lead to the formation of polyethers with pendant N-benzyl amine groups. These functional groups could then be used for cross-linking, post-polymerization modification, or to impart specific properties to the material, such as adhesion or pH-responsiveness.

The compound could also be explored as a ligand in coordination chemistry . The nitrogen atom of the amine and the oxygen atom of the oxetane could potentially chelate to metal centers, forming novel catalysts or functional metal-organic frameworks (MOFs).

Furthermore, the benzylamine scaffold is a common feature in organocatalysis . The potential for this compound and its derivatives to act as catalysts for various organic transformations, such as asymmetric aldol (B89426) or Michael reactions, should be investigated. The presence of the oxetane ring could introduce unique steric and electronic effects, potentially leading to novel reactivity and selectivity.

The potential applications are summarized in Table 2.

Table 2: Potential Innovative Applications for this compound

| Discipline | Potential Application | Key Features Utilized |

|---|---|---|

| Material Science | Monomer for functional polyethers | Oxetane ring (for polymerization), pendant amine (for functionalization) |

| Coordination Chemistry | Ligand for metal catalysts or MOFs | N,O-chelation capability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Benzyl-1-(oxetan-3-yl)ethan-1-amine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a general procedure involves reacting oxetan-3-amine derivatives with benzyl halides or carbonyl-containing intermediates under catalytic hydrogenation or borohydride reduction. Reaction efficiency depends on solvent polarity (e.g., THF or MeOH), temperature (25–60°C), and catalyst choice (e.g., Pd/C or NaBH4). Purification via column chromatography (n-pentane:EtOAc gradients) yields the product .

- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of benzylating agent) and use inert atmospheres (N2/Ar) to minimize side reactions like over-alkylation.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Use <sup>1</sup>H-NMR to verify key signals:

- Oxetane protons: δ 4.5–5.0 ppm (multiplet for oxetan-3-yl CH2).

- Benzyl group: δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (N-CH2-Ph).

- Ethylamine backbone: δ 2.8–3.2 ppm (CH2-NH).

- Complementary techniques: High-resolution mass spectrometry (HRMS) for molecular ion confirmation and IR spectroscopy for NH/CH stretching bands .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Store at –20°C in airtight, light-protected containers with desiccants. Assess stability via accelerated degradation studies:

- Thermal stress : Heat at 40°C for 1–4 weeks; analyze by HPLC for decomposition products (e.g., oxetane ring-opening).

- Hydrolytic stress : Expose to pH 3–9 buffers; monitor via <sup>1</sup>H-NMR for amine protonation or hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group influence the compound’s reactivity and biological activity?

- Methodology : Synthesize analogs with electron-donating (e.g., –OCH3) or electron-withdrawing (e.g., –NO2) groups on the benzyl ring. Compare:

- Reactivity : Measure reaction rates in nucleophilic substitutions or catalytic reductions.

- Biological activity : Screen for receptor binding (e.g., serotonin receptors) using radioligand assays. Ortho-substituted analogs (e.g., 2-methoxy) may exhibit steric hindrance, altering binding kinetics .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

Reproducibility checks : Replicate studies using identical purity standards (≥98% by HPLC) and cell lines (e.g., HEK-293 for receptor assays).

Structural analogs : Compare activity trends across homologs (e.g., N-methyl vs. N-ethyl) to identify critical pharmacophores.

Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in binding affinities reported in independent studies .

Q. How can photoredox catalysis be applied to functionalize this compound for novel derivative synthesis?

- Methodology :

- Reaction design : Use Ru(bpy)3<sup>2+</sup> or Ir(ppy)3 catalysts under blue LED light to initiate radical-based C–H functionalization.

- Substrate scope : Introduce alkyl/aryl groups at the ethylamine backbone via radical coupling.

- Optimization : Tune solvent (MeCN/DMF), light intensity (10–20 W), and redox agents (e.g., DIPEA) to enhance yields. Monitor by <sup>19</sup>F-NMR if fluorinated reagents are used .

Data Contradiction Analysis

Q. Why do conflicting toxicity profiles exist for structurally similar N-benzylamine derivatives?

- Methodology :

- Comparative assays : Test analogs (e.g., N-benzyl vs. N-phenethyl) in parallel using standardized protocols (OECD guidelines).

- Metabolite profiling : Identify toxic intermediates (e.g., iminium ions) via LC-MS/MS in hepatocyte models.

- Structural alerts : Use QSAR models to correlate substituents (e.g., halogenation) with acute toxicity (e.g., LD50 variations) .

Experimental Design Tables

| Parameter | Conditions for Synthesis | Analytical Validation |

|---|---|---|

| Solvent | THF, MeOH, or DCM | NMR (δ 2.8–3.2 ppm for CH2-NH) |

| Catalyst | Pd/C (10 wt%), NaBH4 | HRMS (m/z calculated vs. observed) |

| Reaction Time | 12–24 h | HPLC purity (>98%) |

| Storage Stability | –20°C, desiccated | Degradation <5% over 6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.